N,N-diethyl-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)acetamide
Overview
Description
N,N-diethyl-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)acetamide is a synthetic compound that belongs to the class of triazinoindole derivatives. This compound has garnered interest due to its potential applications in various fields, including medicinal chemistry and materials science. The unique structure of this compound allows it to interact with biological systems in specific ways, making it a valuable subject of study.
Preparation Methods
The synthesis of N,N-diethyl-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)acetamide typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the triazinoindole core: This step involves the cyclization of appropriate precursors to form the triazinoindole ring system.
Introduction of the sulfanyl group: The sulfanyl group is introduced through a nucleophilic substitution reaction.
Attachment of the acetamide moiety: The final step involves the acylation of the intermediate compound to introduce the acetamide group.
Reaction conditions often include the use of solvents such as dichloromethane and methanol, and reagents like thionyl chloride and diethylamine .
Chemical Reactions Analysis
N,N-diethyl-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of thiols.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts .
Scientific Research Applications
N,N-diethyl-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)acetamide has several scientific research applications:
Medicinal Chemistry: This compound has shown potential as an anticancer agent due to its ability to chelate iron ions, which are essential for cancer cell proliferation.
Biological Studies: It is used in studies investigating cell cycle arrest and apoptosis in cancer cells, providing insights into its mechanism of action.
Material Science: The unique structural properties of this compound make it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N,N-diethyl-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)acetamide involves its ability to chelate iron ions. By binding to ferrous ions, the compound disrupts the iron homeostasis in cancer cells, leading to cell cycle arrest and apoptosis. This process is mediated through the mitochondrial pathway, involving the regulation of proteins such as Bcl-2, Bax, and caspase-3 .
Comparison with Similar Compounds
N,N-diethyl-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)acetamide can be compared to other iron chelators such as:
Deferoxamine (DFO): A hexadentate iron chelator used in the treatment of iron overload conditions.
Deferasirox (DFX): A tridentate iron chelator with significant anticancer activity.
The uniqueness of this compound lies in its selective binding to ferrous ions and its lower cytotoxicity compared to other iron chelators .
Properties
IUPAC Name |
N,N-diethyl-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N5OS/c1-3-20(4-2)12(21)9-22-15-17-14-13(18-19-15)10-7-5-6-8-11(10)16-14/h5-8H,3-4,9H2,1-2H3,(H,16,17,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGKOKKIBBRMBPU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)CSC1=NC2=C(C3=CC=CC=C3N2)N=N1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N5OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30415300 | |
Record name | N,N-diethyl-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30415300 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
189638-32-2 | |
Record name | N,N-diethyl-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30415300 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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